4-acetamido-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
Overview
Description
4-acetamido-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a complex organic compound that features both an indole and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated at the 5-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Acetylation: The amino group on the indole ring is acetylated using acetic anhydride or acetyl chloride.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting aniline with benzoyl chloride in the presence of a base.
Coupling: The final step involves coupling the indole and benzamide moieties through an amide bond formation, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole and benzamide moieties.
Reduction: Reduced forms of the acetylamino and methoxy groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-acetamido-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetamido-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-(acetylamino)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-acetamido-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
4-acetamido-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(24)23-16-5-3-14(4-6-16)20(25)21-10-9-15-12-22-19-8-7-17(26-2)11-18(15)19/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJYFMMYGZRRSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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